5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid
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Description
“5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 2167680-23-9 . It has a molecular weight of 224.21 .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid” is C10H5FO3S . Its average mass is 224.208 Da and its monoisotopic mass is 223.994339 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid” include a molecular weight of 224.21 .Scientific Research Applications
Synthesis Techniques and Derivatives
The synthesis and application of fluoro-containing benzothiophene derivatives, such as 5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid, play a significant role in various scientific research domains, particularly in the development of novel organic compounds with potential biological activities. These compounds are valuable in the synthesis of complex molecules due to their structural units found in several biologically active compounds. For instance, Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting a general route for preparing fluorinated benzoic acid derivatives, which could be analogously applied to benzothiophene derivatives for their potential in drug development and material sciences (Tagat et al., 2002).
Sensing and Detection Applications
Benzothiazole derivatives, including those related to 5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid, have been extensively studied for their application in sensing and detection technologies. For example, Li et al. (2018) developed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibited multifluorescence emissions. This compound was successfully used as a ratiometric fluorescent chemosensor for the highly sensitive detection of pH fluctuations in biological samples (Li et al., 2018). Such applications underscore the importance of fluoro-containing benzothiophene derivatives in creating sensitive and specific sensors for environmental monitoring, clinical diagnostics, and research.
properties
IUPAC Name |
5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3S/c11-7-1-2-8-5(6(7)4-12)3-9(15-8)10(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTVIEKTSACAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid | |
CAS RN |
2167680-23-9 |
Source
|
Record name | 5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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